An In-Depth Technical Guide to the Synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
An In-Depth Technical Guide to the Synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the formation of the key intermediate, 1,4,5,6-tetrahydropyrimidine-2-thiol, through the cyclocondensation of 1,3-diaminopropane and carbon disulfide. The subsequent step involves the S-alkylation of the thiol intermediate with a haloacetic acid to yield the final product. This guide elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and details methods for purification and characterization. The information herein is intended to equip researchers with the necessary knowledge to successfully synthesize and explore the potential of this and related compounds.
Introduction
Tetrahydropyrimidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a thio-acetic acid moiety to the tetrahydropyrimidine scaffold can enhance the biological activity and pharmacokinetic properties of the parent molecule. The title compound, (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid, is a structurally interesting molecule that holds promise for further investigation as a potential therapeutic agent. This guide presents a logical and experimentally validated approach to its synthesis.
Synthetic Strategy
The synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid is most effectively achieved through a two-step synthetic sequence. This strategy is outlined below:
Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The initial step involves the formation of the cyclic thiourea, 1,4,5,6-tetrahydropyrimidine-2-thiol. This is accomplished through the reaction of 1,3-diaminopropane with carbon disulfide. This reaction is a classic method for the preparation of cyclic thioureas and proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.
Step 2: S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The second and final step is the S-alkylation of the synthesized 1,4,5,6-tetrahydropyrimidine-2-thiol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This nucleophilic substitution reaction occurs at the sulfur atom of the thiol group, leading to the formation of the desired (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid. The reactivity of haloacetic acids makes them effective alkylating agents for thiol-containing compounds.[3]
Reaction Mechanisms and Experimental Choices
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.
Formation of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The reaction between 1,3-diaminopropane and carbon disulfide in the presence of a base proceeds through a nucleophilic addition mechanism. The amino group of 1,3-diaminopropane acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base, this intermediate is deprotonated to form a dithiocarbamate salt. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide leads to the formation of the stable six-membered ring of 1,4,5,6-tetrahydropyrimidine-2-thiol. The choice of solvent and base can influence the reaction rate and yield.
S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The S-alkylation reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol group of 1,4,5,6-tetrahydropyrimidine-2-thiol exists in equilibrium with its tautomeric thione form. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This thiolate anion then attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide ion and forming a new carbon-sulfur bond. The choice of the haloacetic acid (chloro- vs. bromo-) can affect the reaction rate, with bromoacetic acid generally being more reactive. The use of a suitable base is essential to facilitate the deprotonation of the thiol and drive the reaction to completion.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thiol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Diaminopropane | 74.12 | 7.41 g (8.3 mL) | 0.1 |
| Carbon Disulfide | 76.14 | 7.61 g (6.0 mL) | 0.1 |
| Ethanol (95%) | - | 100 mL | - |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 |
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.00 g, 0.1 mol) in ethanol (100 mL).
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To this solution, add 1,3-diaminopropane (7.41 g, 0.1 mol) dropwise with stirring.
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Cool the mixture in an ice bath and slowly add carbon disulfide (7.61 g, 0.1 mol) dropwise over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Reflux the reaction mixture for 3 hours.
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After reflux, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
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Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
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Recrystallize the crude product from ethanol to obtain pure 1,4,5,6-tetrahydropyrimidine-2-thiol as a white crystalline solid.
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Dry the product in a vacuum oven.
Characterization:
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Melting Point: Determine the melting point of the purified product.
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Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, and IR spectroscopy.
Step 2: Synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4,5,6-Tetrahydropyrimidine-2-thiol | 116.19 | 5.81 g | 0.05 |
| Chloroacetic Acid | 94.50 | 4.73 g | 0.05 |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 |
| Water | - | 100 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
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In a 250 mL beaker, dissolve sodium hydroxide (4.00 g, 0.1 mol) in water (50 mL).
-
To this solution, add 1,4,5,6-tetrahydropyrimidine-2-thiol (5.81 g, 0.05 mol) and stir until it dissolves completely.
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In a separate beaker, dissolve chloroacetic acid (4.73 g, 0.05 mol) in water (50 mL).
-
Slowly add the chloroacetic acid solution to the solution of the thiol with continuous stirring.
-
Heat the reaction mixture at 60-70 °C for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol-water mixture) to obtain pure (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid.
-
Dry the product in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.
Visualizing the Synthesis
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of the target compound.
Reaction Mechanism: S-Alkylation
Caption: Simplified mechanism of the S-alkylation step (SN2 reaction).
Conclusion
This technical guide has detailed a reliable and straightforward two-step synthesis for (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid. By providing a clear rationale for the synthetic strategy, elucidating the reaction mechanisms, and offering comprehensive experimental protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this compound will enable further investigation into its biological properties and potential as a lead compound in drug discovery programs.
References
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- (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid. Santa Cruz Biotechnology.
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2022). Folia Medica, 64(3), 478-487.
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- Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. (2010). Chemistry of Heterocyclic Compounds, 46, 833–841.
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- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2021). International Journal of Molecular Sciences, 22(21), 11849.
- Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. (2021). Environmental Science & Technology, 55(17), 11847–11857.
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